molecular formula C12H17ClN2OS B12555561 N-(5-Chloro-3-hydroxy-2-methylphenyl)-N'-(2-methylpropyl)thiourea CAS No. 192777-50-7

N-(5-Chloro-3-hydroxy-2-methylphenyl)-N'-(2-methylpropyl)thiourea

Cat. No.: B12555561
CAS No.: 192777-50-7
M. Wt: 272.79 g/mol
InChI Key: MWZUNLBVOLINRP-UHFFFAOYSA-N
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Description

N-(5-Chloro-3-hydroxy-2-methylphenyl)-N’-(2-methylpropyl)thiourea is a synthetic organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields such as agriculture, pharmaceuticals, and materials science. This compound, in particular, is characterized by the presence of a chloro-hydroxy-methylphenyl group and a methylpropyl group attached to the thiourea moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Chloro-3-hydroxy-2-methylphenyl)-N’-(2-methylpropyl)thiourea typically involves the reaction of 5-chloro-3-hydroxy-2-methylphenyl isothiocyanate with 2-methylpropylamine. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and safety of the process.

Chemical Reactions Analysis

Types of Reactions

N-(5-Chloro-3-hydroxy-2-methylphenyl)-N’-(2-methylpropyl)thiourea can undergo various chemical reactions, including:

    Oxidation: The thiourea moiety can be oxidized to form sulfinyl or sulfonyl derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.

Major Products Formed

    Oxidation: Sulfinyl or sulfonyl derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in the treatment of various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(5-Chloro-3-hydroxy-2-methylphenyl)-N’-(2-methylpropyl)thiourea is not well-documented. similar compounds exert their effects by interacting with specific molecular targets and pathways. For example, thioureas are known to inhibit certain enzymes or interfere with cellular processes, leading to their biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-Phenylthiourea: Known for its use as a reagent in organic synthesis and its biological activities.

    N,N’-Diethylthiourea: Used in the rubber industry as a vulcanization accelerator.

    N,N’-Diphenylthiourea: Investigated for its potential therapeutic effects and as a corrosion inhibitor.

Uniqueness

N-(5-Chloro-3-hydroxy-2-methylphenyl)-N’-(2-methylpropyl)thiourea is unique due to the presence of the chloro-hydroxy-methylphenyl group, which may impart specific chemical and biological properties not found in other thioureas.

Properties

CAS No.

192777-50-7

Molecular Formula

C12H17ClN2OS

Molecular Weight

272.79 g/mol

IUPAC Name

1-(5-chloro-3-hydroxy-2-methylphenyl)-3-(2-methylpropyl)thiourea

InChI

InChI=1S/C12H17ClN2OS/c1-7(2)6-14-12(17)15-10-4-9(13)5-11(16)8(10)3/h4-5,7,16H,6H2,1-3H3,(H2,14,15,17)

InChI Key

MWZUNLBVOLINRP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1O)Cl)NC(=S)NCC(C)C

Origin of Product

United States

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